molecular formula C7H11B2NO6 B578299 2,6-Dimethoxypyridine-3,5-diboronic acid CAS No. 1217501-25-1

2,6-Dimethoxypyridine-3,5-diboronic acid

Cat. No.: B578299
CAS No.: 1217501-25-1
M. Wt: 226.786
InChI Key: GNVINSUSNLQQHZ-UHFFFAOYSA-N
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Description

2,6-Dimethoxypyridine-3,5-diboronic acid is a versatile chemical compound with the molecular formula C7H10BNO4 It is a derivative of pyridine, featuring two methoxy groups at positions 2 and 6, and boronic acid groups at positions 3 and 5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethoxypyridine-3,5-diboronic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2,6-dimethoxypyridine.

    Borylation Reaction: The introduction of boronic acid groups at positions 3 and 5 is achieved through a borylation reaction. This can be done using reagents such as bis(pinacolato)diboron in the presence of a palladium catalyst.

    Reaction Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) and at elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring efficient purification processes to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethoxypyridine-3,5-diboronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid groups with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

    Substitution Reactions: The methoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

    Substituted Pyridines: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

2,6-Dimethoxypyridine-3,5-diboronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of biaryl compounds through cross-coupling reactions.

    Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 2,6-Dimethoxypyridine-3,5-diboronic acid primarily involves its ability to participate in cross-coupling reactions. The boronic acid groups interact with palladium catalysts to form reactive intermediates, which then couple with aryl or vinyl halides to form biaryl products. This mechanism is widely exploited in the synthesis of complex organic molecules.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethoxypyridine-3-boronic acid: Similar structure but with only one boronic acid group.

    2,6-Dimethoxyphenylboronic acid: A phenyl derivative with similar functional groups.

    3,5-Dimethoxyphenylboronic acid: Another phenyl derivative with methoxy and boronic acid groups.

Uniqueness

2,6-Dimethoxypyridine-3,5-diboronic acid is unique due to the presence of two boronic acid groups on the pyridine ring, which enhances its reactivity and versatility in cross-coupling reactions compared to similar compounds with only one boronic acid group.

Properties

IUPAC Name

(5-borono-2,6-dimethoxypyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11B2NO6/c1-15-6-4(8(11)12)3-5(9(13)14)7(10-6)16-2/h3,11-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNVINSUSNLQQHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(N=C1OC)OC)B(O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11B2NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10675384
Record name (2,6-Dimethoxypyridine-3,5-diyl)diboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217501-25-1
Record name (2,6-Dimethoxypyridine-3,5-diyl)diboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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